![molecular formula C17H18ClN3O3 B2780068 4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2097891-65-9](/img/structure/B2780068.png)
4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring, a chlorinated benzoyl group, and a pyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine typically involves multiple steps:
-
Formation of the Pyrrolidine Intermediate: : The initial step involves the synthesis of the pyrrolidine intermediate. This can be achieved through the reaction of 5-chloro-2-methoxybenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction.
-
Coupling with Pyrimidine: : The pyrrolidine intermediate is then coupled with 2-methylpyrimidine. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired ether linkage.
-
Purification: : The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the purification processes.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
-
Reduction: : Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
-
Substitution: : The chloro group in the benzoyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in substitution reactions, often under reflux conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the pyrrolidine and pyrimidine rings suggests potential interactions with nucleic acids or proteins, influencing cellular processes.
相似化合物的比较
Similar Compounds
4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylimidazole: Contains an imidazole ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of 4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs. The presence of both a pyrrolidine and a pyrimidine ring in the same molecule is relatively rare, potentially offering distinct advantages in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-11-19-7-5-16(20-11)24-13-6-8-21(10-13)17(22)14-9-12(18)3-4-15(14)23-2/h3-5,7,9,13H,6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPZDMFMNJITGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
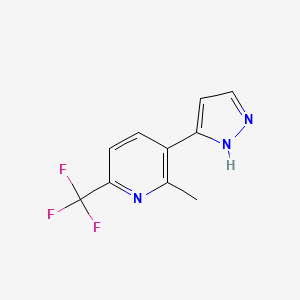
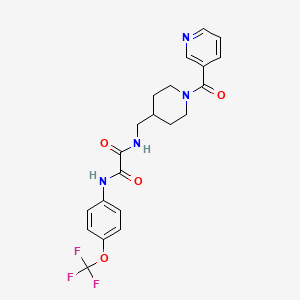
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2779989.png)
![7-chloro-4-(3,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2779990.png)
![5-methyl-1-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2779993.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide](/img/structure/B2779994.png)
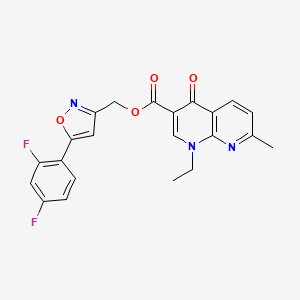
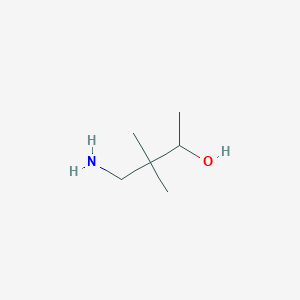
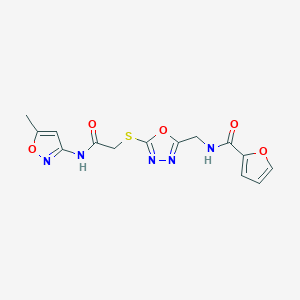
![5-({[2-(furan-2-yl)pyridin-4-yl]methyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2779999.png)
![2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2780000.png)
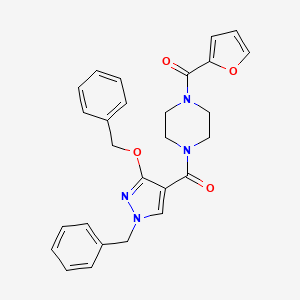
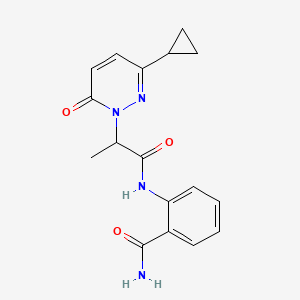
![N-(2-methylpropyl)-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2780006.png)
